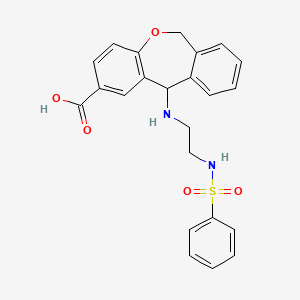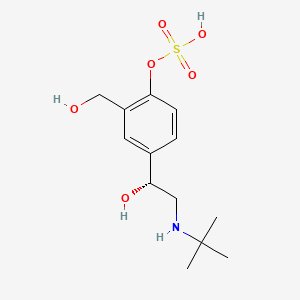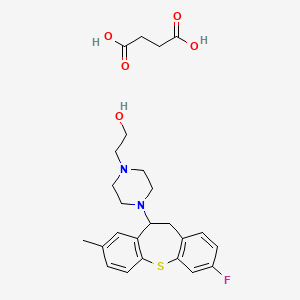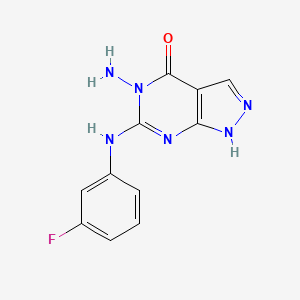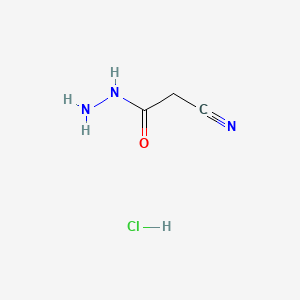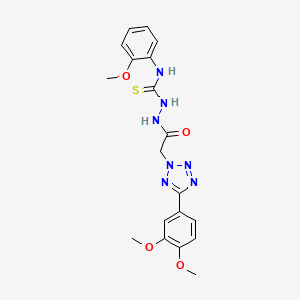
URS-12-EN-3beta-ol, benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
URS-12-EN-3beta-ol, benzoate is a chemical compound with the molecular formula C37H54O2. It is a derivative of ursolic acid, a naturally occurring triterpene found in various plants. This compound is known for its potential biological activities and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of URS-12-EN-3beta-ol, benzoate typically involves the esterification of ursolic acid with benzoic acid. The reaction is carried out under mild conditions using a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
URS-12-EN-3beta-ol, benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new esters or amides.
Aplicaciones Científicas De Investigación
URS-12-EN-3beta-ol, benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in cancer therapy and as a local anesthetic.
Industry: Used in the formulation of cosmetics and personal care products due to its skin-protective properties.
Mecanismo De Acción
The mechanism of action of URS-12-EN-3beta-ol, benzoate involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways such as Akt, mTOR, and ERK, which are involved in cell proliferation and survival. The compound also inhibits the activity of receptor tyrosine kinases, leading to the suppression of tumor growth and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- URS-12-EN-3beta-ol, acetate
- URS-20-EN-3beta-ol, benzoate
- 3-beta-Hydroxycholest-5-en-7-beta-yl benzoate
Uniqueness
URS-12-EN-3beta-ol, benzoate is unique due to its specific esterification with benzoic acid, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and bioavailability, making it a valuable compound for various research applications.
Propiedades
Número CAS |
4660-99-5 |
|---|---|
Fórmula molecular |
C37H54O2 |
Peso molecular |
530.8 g/mol |
Nombre IUPAC |
[(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] benzoate |
InChI |
InChI=1S/C37H54O2/c1-24-16-19-34(5)22-23-36(7)27(31(34)25(24)2)14-15-29-35(6)20-18-30(39-32(38)26-12-10-9-11-13-26)33(3,4)28(35)17-21-37(29,36)8/h9-14,24-25,28-31H,15-23H2,1-8H3/t24-,25+,28+,29-,30+,31+,34-,35+,36-,37-/m1/s1 |
Clave InChI |
IGRQFDSINDYBII-CHJSFGPSSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C6=CC=CC=C6)C)C)[C@@H]2[C@H]1C)C)C |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C6=CC=CC=C6)C)C)C2C1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)

